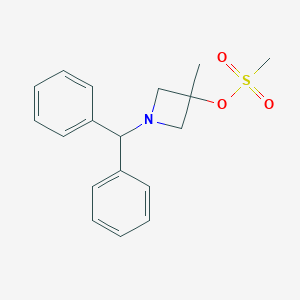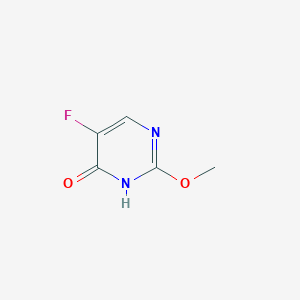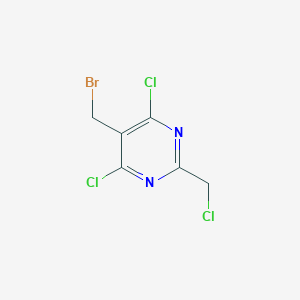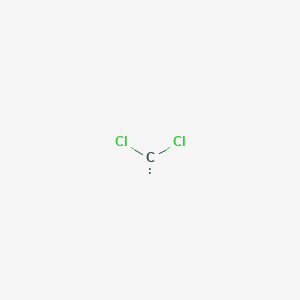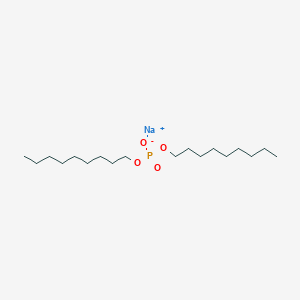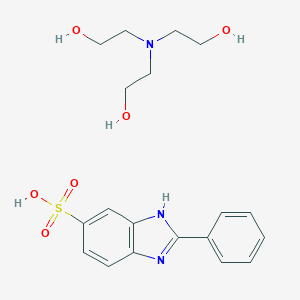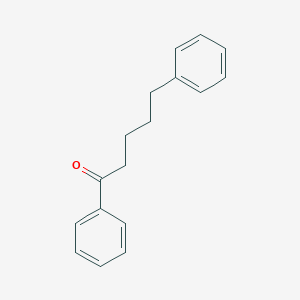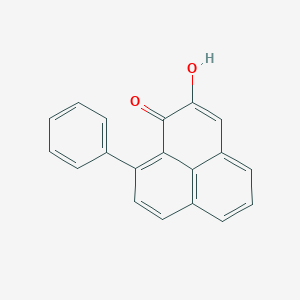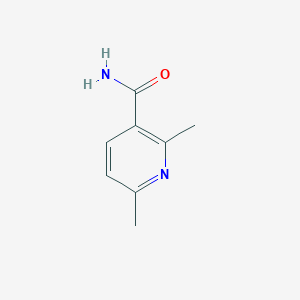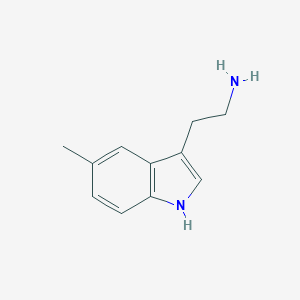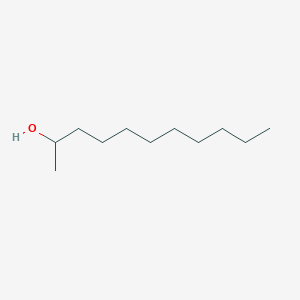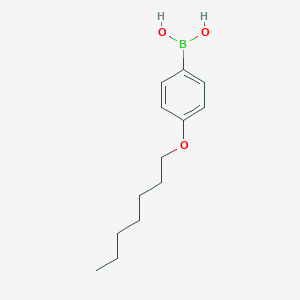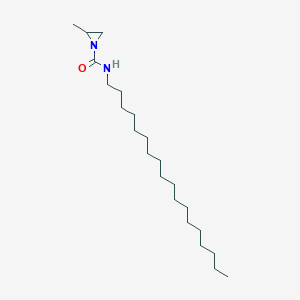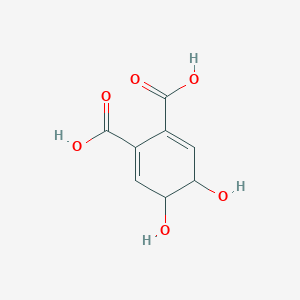
4,5-Dihydroxycyclohexa-2,6-diene-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydroxycyclohexa-2,6-diene-1,2-dicarboxylic acid, also known as quinolinic acid (QA), is an endogenous metabolite of the tryptophan-kynurenine pathway. It is a key intermediate in the biosynthesis of NAD+ and has been implicated in the pathogenesis of several neurological and psychiatric disorders. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential therapeutic applications of QA.
Mecanismo De Acción
QA acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. It also activates the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism and immune responses.
Efectos Bioquímicos Y Fisiológicos
QA has been shown to induce oxidative stress, mitochondrial dysfunction, and inflammation in neuronal and glial cells. It also alters the expression of genes involved in neurotransmitter synthesis and release, leading to changes in synaptic transmission and plasticity. QA has been implicated in the pathogenesis of several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
QA is a widely used tool in neuroscience research, as it can be used to induce excitotoxicity and oxidative stress in vitro and in vivo. However, its use is limited by its toxicity and potential for non-specific effects. Careful consideration should be given to the dose and duration of QA exposure, as well as the choice of experimental model.
Direcciones Futuras
1. Development of novel QA antagonists as potential therapeutic agents for neurological and psychiatric disorders.
2. Investigation of the role of QA in the regulation of immune responses and inflammation.
3. Elucidation of the molecular mechanisms underlying the neurotoxic effects of QA.
4. Development of QA-based biomarkers for the diagnosis and monitoring of neurological and psychiatric disorders.
5. Investigation of the potential neuroprotective effects of antioxidants and other compounds against QA-induced excitotoxicity and oxidative stress.
Métodos De Síntesis
QA can be synthesized in the laboratory by the oxidation of anthranilic acid with potassium permanganate or by the decarboxylation of 2,3-pyridinedicarboxylic acid. It can also be obtained from natural sources such as the seeds of the legume plant Lupinus mutabilis.
Aplicaciones Científicas De Investigación
QA has been extensively studied for its role in the pathogenesis of several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and schizophrenia. It has been shown to induce excitotoxicity and oxidative stress, leading to neuronal damage and death. QA has also been implicated in the regulation of immune responses and inflammation.
Propiedades
IUPAC Name |
4,5-dihydroxycyclohexa-2,6-diene-1,2-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O6/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,5-6,9-10H,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSRJRFDIILHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(C1O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydroxycyclohexa-2,6-diene-1,2-dicarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

